molecular formula C15H10O5 B1675361 Lucidin CAS No. 478-08-0

Lucidin

Cat. No. B1675361
CAS RN: 478-08-0
M. Wt: 270.24 g/mol
InChI Key: AMIDUPFSOUCLQB-UHFFFAOYSA-N
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Description

Lucidin is a dihydroxyanthraquinone . It is a natural product found in Rubia argyi, Rubia wallichiana, and other organisms . It is also a component of Rubia cordifolia .


Synthesis Analysis

Lucidin is mutagenic in bacteria and mammalian cells . It was found to be mutagenic in five Salmonella typhimurium strains without metabolic activation, but the mutagenicity was increased after the addition of rat liver S9 mix .


Molecular Structure Analysis

The molecular formula of Lucidin is C15H10O5 . Its molecular weight is 270.24 g/mol . The IUPAC name is 1,3-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione .


Chemical Reactions Analysis

Lucidin reacts with exocyclic amino groups of DNA nucleobases and forms adducts/lesions leading to carcinogenesis . It was found to be active at inducing DNA single-strand breaks and DNA-protein cross-links .

Scientific Research Applications

Genotoxicity Studies

Lucidin, a component of Rubia tinctorum L., has been extensively studied for its genotoxic properties. It exhibits mutagenic effects in various strains of Salmonella typhimurium and induces DNA damage in V79 cells and rat hepatocytes. Lucidin forms DNA adducts and is active in inducing DNA single-strand breaks and DNA protein cross-links. These findings highlight the genotoxic potential of lucidin and its derivatives, such as lucidinethylether, which is also mutagenic in Salmonella and V79 cells (Westendorf et al., 1988).

DNA Damage and Repair Synthesis

Studies have focused on the interaction of lucidin with DNA and its implications for DNA damage and repair. Lucidin has been shown to form specific DNA adducts, leading to destabilization of the DNA structure and reduced fidelity and processivity of DNA synthesis. This has significant implications for understanding the molecular mechanisms of lucidin-induced carcinogenesis (Poginsky et al., 1991; Ghodke et al., 2015; Ishii et al., 2010).

Mechanism of DNA Replication Past Lucidin-Derived Damage

Research has also explored how human DNA polymerases manage DNA replication past lucidin-derived DNA damage. These studies are crucial for understanding the low carcinogenic risk of lucidin in humans. Human DNA polymerase κ, for instance, has been shown to efficiently and accurately replicate past the lucidin-N2-dG DNA adduct, providing insights into the molecular mechanism underlying the low carcinogenicity of lucidin in humans (Yockey et al., 2017).

Analytical Techniques for Detecting Lucidin-DNA Adducts

Developments in analytical techniques have enabled the precise quantification of lucidin-specific DNA adducts in vivo, which is critical for understanding the extent of lucidin's genotoxic effects. These methods involve advanced liquid chromatography and mass spectrometry techniques, offering insights into the role of lucidin in carcinogenesis (Ishii et al., 2012).

Interaction with DNA

Studies on the interaction between lucidin and DNA have used various spectroscopic techniques to elucidate the binding mechanism. These findings suggest that lucidin interacts with DNA via intercalation, influencing DNA's thermal denaturation and viscosity. Such research helps in understanding the molecular interactions and potential genotoxicity of lucidin (Gao Ya, 2014).

Future Directions

In the future, it would be interesting to investigate the survival of HPV-positive stem cells and study the combinatory effect between lucidin and taxifolin to understand if their action could be potentiated . Additionally, Lucidin has been found to have potential as an E6 protein inhibitor, which could re-establish p53 function and induce apoptosis in cervical cancer cells .

properties

IUPAC Name

1,3-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-6-10-11(17)5-9-12(15(10)20)14(19)8-4-2-1-3-7(8)13(9)18/h1-5,16-17,20H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIDUPFSOUCLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197278
Record name Lucidin
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Mechanism of Action

A mutagenic anthraquinone, lucidin, occurring in Rubiaceae plants, reacted with nucleic bases under physiological conditions to form adducts. ... The isolated purine base adducts were identified as condensed reactants at the benzylic position of 1 with a nitrogen atom of a purine base.
Record name LUCIDIN
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Product Name

Lucidin

CAS RN

478-08-0
Record name Lucidin
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Record name Lucidin
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Record name LUCIDIN
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Record name LUCIDIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

330 °C
Record name LUCIDIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7146
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,260
Citations
F Nakanishi, Y Nagasawa, Y Kabaya… - Plant Physiology and …, 2005 - Elsevier
… lucidin by endogenous enzyme(s) [6], [20]. In our preliminary experiment, an increase in lucidin … Although it was reported that LuP in a crude pigment solution was converted to lucidin by …
Number of citations: 48 www.sciencedirect.com
D Gomes, S Yaduvanshi, S Silvestre, AP Duarte… - Cancers, 2022 - mdpi.com
… In addition, we found that lucidin and taxifolin were able to selectively decrease the viability of HPV-positive cells to re-establish p53 protein levels and to induce apoptosis. These …
Number of citations: 6 www.mdpi.com
OP Yockey, V Jha, PP Ghodke, T Xu, W Xu… - Chemical research in …, 2017 - ACS Publications
… Lucidin is mutagenic … of lucidin in humans, we performed DNA replication assays using site-specifically modified oligodeoxynucleotides containing a structural analogue (LdG) of lucidin-…
Number of citations: 19 pubs.acs.org
Y Ishii, K Inoue, S Takasu, M Jin… - Chemical Research …, 2012 - ACS Publications
… many anthraquinone compounds, such as lucidin-3-O-primeveroside (LuP), alizarin (Alz), and ruberythric acid. We hypothesized that LuP and its metabolites, lucidin (Luc) and rubiadin (…
Number of citations: 15 pubs.acs.org
D Gomes, S Yaduvanshi, S Silvestre, AP Duarte… - Cancers, 2022 - run.unl.pt
… In addition, we found that lucidin and taxifolin were able to selectively decrease the viability of HPV-… In particular, lucidin and taxifolin were able to inhibit E6-mediated p53 degradation, …
Number of citations: 0 run.unl.pt
Y Yasui, N Takeda - Mutation Research Letters, 1983 - Elsevier
… with lucidin. Fig. 2 shows the mutagenic effects of the purified material and authentic lucidin on … The specific mutagenic activity of the purified material was similar to that of lucidin under …
Number of citations: 66 www.sciencedirect.com
J Westendorf, B Poginsky, H Marquard, G Groth… - Cell Biology and …, 1988 - Springer
… Lucidin also induced DNA repair synthesis in primary rat … We also investigated lucidinethylether, which is formed from lucidin … We conclude that lucidin and its derivatives are …
Number of citations: 68 link.springer.com
RL Henderson, CM Rayner, RS Blackburn - Phytochemistry, 2013 - Elsevier
… compounds lucidin primeveroside, ruberythric acid, alizarin and lucidin-ω-ethyl ether. Gravitational separation of the extract was used to record the first crystal structure of lucidin …
Number of citations: 22 www.sciencedirect.com
A Jegorov, L Cvak, J Čejka, B Kratochvíl… - Journal of Chemical …, 2005 - Springer
… Lucidin was synthesised according to a modified procedure.Xanthopurpurin (180 … lucidin itself as an indicator (sharp transition from deep violet to orange). Fine micro crystals of lucidin …
Number of citations: 12 link.springer.com
PP Ghodke, S Harikrishna… - The Journal of Organic …, 2015 - ACS Publications
… of lucidin-induced DNA damage, herein, we report the first synthesis of a structural analogue of lucidin [… Overall, the results presented here show that the lucidin adduct destabilizes DNA …
Number of citations: 16 pubs.acs.org

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